molecular formula C9H17NO B13187480 4-Amino-1-cyclobutyl-2-methylbutan-1-one

4-Amino-1-cyclobutyl-2-methylbutan-1-one

Cat. No.: B13187480
M. Wt: 155.24 g/mol
InChI Key: CTFYCYKCZJJYHB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-cyclobutyl-2-methylbutan-1-one typically involves the following steps:

These reactions are usually carried out under controlled conditions to ensure high yield and purity of the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents, controlled temperatures, and pressures to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-cyclobutyl-2-methylbutan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed

Scientific Research Applications

4-Amino-1-cyclobutyl-2-methylbutan-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Amino-1-cyclobutyl-2-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-cyclobutyl-2-methylbutan-1-ol: A hydroxylated derivative with similar reactivity.

    4-Amino-1-cyclobutyl-2-methylbutan-1-amine: An amine derivative with different biological activities.

    4-Amino-1-cyclobutyl-2-methylbutan-1-ketone: A ketone derivative with distinct chemical properties.

Uniqueness

4-Amino-1-cyclobutyl-2-methylbutan-1-one is unique due to its specific combination of a cyclobutyl group, an amino group, and a methyl group. This unique structure imparts distinct reactivity and stability, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

4-amino-1-cyclobutyl-2-methylbutan-1-one

InChI

InChI=1S/C9H17NO/c1-7(5-6-10)9(11)8-3-2-4-8/h7-8H,2-6,10H2,1H3

InChI Key

CTFYCYKCZJJYHB-UHFFFAOYSA-N

Canonical SMILES

CC(CCN)C(=O)C1CCC1

Origin of Product

United States

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